Flavanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

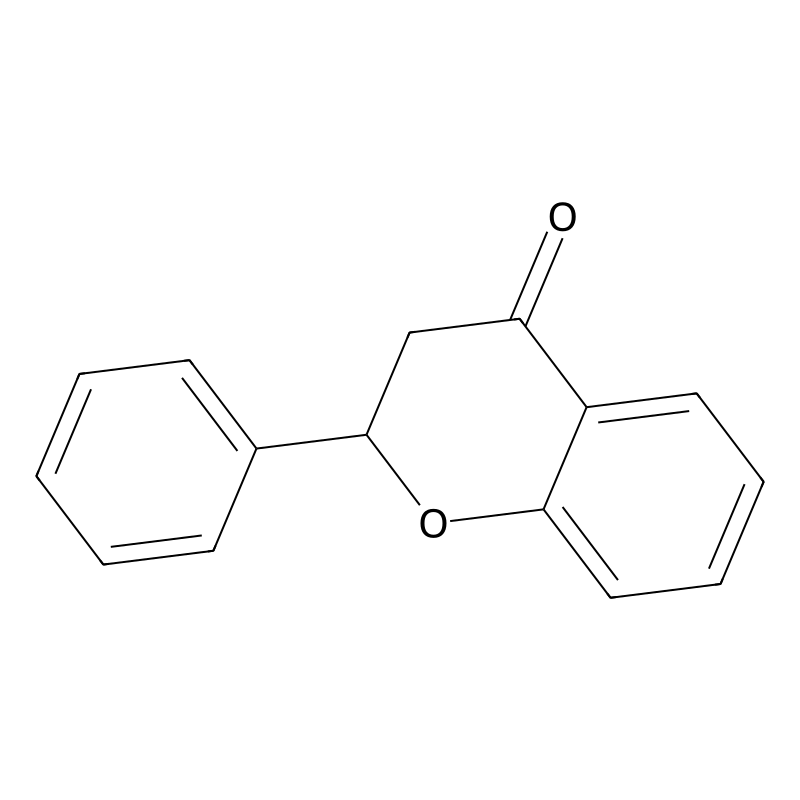

Flavanone (CAS 487-26-3), or 2,3-dihydroflavone, is the foundational core of the flavanone subclass of flavonoids, distinguished by its saturated C2-C3 bond. This saturation breaks the extended electron conjugation between the A and B rings, fundamentally altering its optical, electrochemical, and thermal properties compared to its oxidized counterpart, flavone [1]. In procurement and industrial chemistry, unsubstituted flavanone is primarily sourced as a high-purity reference standard for analytical chromatography and as a stable, cyclized precursor for the divergent synthesis of complex, substituted flavonoids [2]. Its specific stereoelectronic profile makes it an essential baseline material for structure-activity relationship (SAR) studies and electrochemical cleavage investigations.

References

Substituting flavanone with flavone or open-chain chalcones leads to immediate failures in both synthetic workflows and analytical calibrations. The presence of the C2-C3 double bond in flavone creates a fully conjugated system, which fundamentally shifts the UV-Vis absorption maxima and enables reversible single-electron reductions that flavanone cannot undergo[1]. Conversely, attempting to use 2'-hydroxychalcone as a direct precursor substitute introduces an exposed α,β-unsaturated carbonyl that is highly reactive and prone to unwanted side reactions during transition-metal-catalyzed functionalizations[2]. Consequently, buyers must procure the exact saturated, cyclized flavanone core to ensure predictable ether cleavage, accurate chromatographic baselines, and controlled downstream functionalization.

References

- [1] Frontana, C., et al. 'Electrosynthesis of a Biaurone by Controlled Dimerization of Flavone: Mechanistic Insight and Large-Scale Application', The Journal of Organic Chemistry, 2020.

- [2] Lee, S., et al. 'Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization', RSC Advances, 2021.

Electrochemical Reduction Mechanism and Reversibility

Cyclic voltammetry studies in DMF reveal that the saturation of the C2-C3 bond in flavanone completely alters its reduction pathway compared to flavone. While flavone exhibits a reversible cathodic process at -1.58 V (vs SHE) corresponding to the reduction of its activated double bond, flavanone displays two purely irreversible reduction peaks at -1.50 V and -2.51 V [1]. The absence of the reversible first-electron transfer in flavanone indicates that its reduction proceeds directly via the cleavage of the ether moiety rather than the formation of a stable radical anion.

| Evidence Dimension | First cathodic reduction peak reversibility (in DMF) |

| Target Compound Data | Irreversible peak at -1.50 V (vs SHE) |

| Comparator Or Baseline | Flavone: Reversible redox couple (Epc = -1.58 V, Epa = -1.47 V vs SHE) |

| Quantified Difference | Shift from a reversible 1e- reduction to an irreversible ether cleavage mechanism |

| Conditions | Glassy carbon cathode, 0.10 M TBABF4 in DMF, 100 mV/s scan rate |

This dictates the selection of starting materials for electrosynthetic pathways, as flavanone will undergo ring-opening cleavage rather than forming stable radical intermediates.

UV-Vis Absorption Profile and Conjugation Loss

The lack of a C2-C3 double bond in flavanone breaks the cross-conjugation between the A and B rings, significantly altering its optical signature. In UV-Vis spectroscopy, flavones exhibit a strong Band I absorption in the 310-350 nm range. In contrast, flavanone's Band I is reduced to a minor shoulder at 300-330 nm, making its Band B (277-295 nm) the dominant absorption peak [1]. This distinct spectral shift is critical for differentiating the saturated core from oxidized contaminants during HPLC-DAD analysis.

| Evidence Dimension | Primary UV-Vis Absorption Maxima (Band I vs Band B) |

| Target Compound Data | Dominant Band B at 277-295 nm; Band I reduced to a minor shoulder |

| Comparator Or Baseline | Flavone: Strong Band I absorption at 310-350 nm |

| Quantified Difference | Loss of primary >310 nm absorption band and hypsochromic shift of the dominant peak |

| Conditions | Standard HPLC-UV/Vis diode array detection |

Ensures accurate wavelength selection for HPLC quantification and allows analysts to easily detect flavone oxidation impurities in flavanone batches.

Thermal Processing and Melting Point Depression

The loss of planarity in the flavanone molecule, caused by the sp3 hybridization at the C2 and C3 positions, reduces its crystal lattice stacking efficiency compared to the planar flavone. This structural change results in a measurably lower melting point. Flavanone melts between 75-80 °C , whereas flavone melts at 94-97 °C . This ~15-20 °C reduction in melting point alters its thermal processability, making flavanone more suitable for lower-temperature melt-processing or solvent-free microwave-assisted synthetic protocols.

| Evidence Dimension | Melting Point |

| Target Compound Data | 75-80 °C |

| Comparator Or Baseline | Flavone: 94-97 °C |

| Quantified Difference | 14-22 °C reduction in melting temperature |

| Conditions | Standard atmospheric pressure |

Lower melting temperatures improve dissolution kinetics and reduce the energy requirements for melt-phase reactions or formulation blending.

Precursor Stability vs. Open-Chain Isomers

In divergent flavonoid synthesis, the choice between using a cyclized flavanone or its open-chain isomer (2'-hydroxychalcone) significantly impacts yield and handling. 2'-Hydroxychalcones possess highly reactive α,β-unsaturated carbonyl and enol ether moieties, making them unmanageable and prone to side reactions under certain oxidative or transition-metal catalyzed conditions [1]. Procuring the pre-cyclized flavanone core bypasses this instability, providing a controlled, shelf-stable intermediate for subsequent functionalization or palladium-catalyzed transformations.

| Evidence Dimension | Precursor Reactivity and Handling Stability |

| Target Compound Data | Stable, cyclized 2,3-dihydroflavone core |

| Comparator Or Baseline | 2'-Hydroxychalcone: Highly reactive α,β-unsaturated carbonyl system |

| Quantified Difference | Elimination of spontaneous polymerization and off-target reactivity associated with the open enone system |

| Conditions | Transition-metal catalyzed oxidative functionalization |

Procuring the cyclized flavanone reduces batch-to-batch variability and prevents yield losses caused by the degradation of reactive open-chain chalcone precursors.

Analytical Reference Standard for Flavonoid Profiling

Due to its unique UV-Vis absorption profile (dominant Band B at 277-295 nm and a weak Band I shoulder), flavanone is heavily procured as a baseline reference standard for HPLC-DAD and LC-MS/MS workflows [1]. It is essential for calibrating chromatographic methods designed to distinguish saturated flavanones from their oxidized flavone counterparts in complex plant extracts or synthetic mixtures.

Precursor for Divergent Palladium-Catalyzed Synthesis

Flavanone's stable, cyclized structure makes it a superior starting material compared to reactive 2'-hydroxychalcones for the construction of privileged flavonoid libraries [2]. It is utilized in palladium-catalyzed oxidative protocols to selectively synthesize substituted flavones or complex functionalized flavanones without the side reactions typical of open-chain enone systems.

Substrate for Electrochemical Cleavage and Electrosynthesis

Because flavanone undergoes irreversible ether cleavage upon reduction (at -1.50 V vs SHE) rather than forming the stable radical anions seen in flavones, it is specifically selected for electrosynthetic ring-opening reactions [3]. Industrial and academic electrochemists procure flavanone to study and execute controlled reductive dimerizations and the generation of novel biaurone or chalcone derivatives.

References

- [1] Kachlicki, P., et al. 'Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS', Molecules, 2007.

- [2] Lee, S., et al. 'Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization', RSC Advances, 2021.

- [3] Frontana, C., et al. 'Electrosynthesis of a Biaurone by Controlled Dimerization of Flavone: Mechanistic Insight and Large-Scale Application', The Journal of Organic Chemistry, 2020.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

High-throughput determination of flavanone-O-glycosides in citrus beverages by paper spray tandem mass spectrometry

Fabio Mazzotti, Lucia Bartella, Ines Rosita Talarico, Anna Napoli, Leonardo Di DonnaPMID: 34022518 DOI: 10.1016/j.foodchem.2021.130060

Abstract

A fast and accurate methodology for the quantification of the most abundant flavanone glycosides in citrus beverages has been developed. The approach relies on the use of paper spray mass spectrometry, which allows to record data in few minutes and without sample pre-treatment. The experiments have been carried out in Multiple Reaction Monitoring scan mode, in order to obtain the best specificity and sensitivity. The analytical parameters were all satisfactory. The results coming from the analysis of real samples were compared to the data obtained by the commonly used chromatographic method, proving the robustness of the proposed approach.NMR-based Lavado cocoa chemical characterization and comparison with fermented cocoa varieties: Insights on cocoa's anti-amyloidogenic activity

Carlotta Ciaramelli, Alessandro Palmioli, Ada De Luigi, Laura Colombo, Gessica Sala, Mario Salmona, Cristina AiroldiPMID: 33038804 DOI: 10.1016/j.foodchem.2020.128249

Abstract

The metabolic profile of Lavado cocoa was characterized for the first time by NMR spectroscopy, then compared with the profiles of fermented and processed varieties, Natural and commercial cocoa. The significant difference in the contents of theobromine and flavanols prompted us to examine the cocoa varieties to seek correlations between these metabolite concentrations and the anti-amyloidogenic activity reported for cocoa in the literature. We combined NMR spectroscopy, preparative reversed-phase (RP) chromatography, atomic force microscopy, in vitro biochemical and cell assays, to investigate and compare the anti-amyloidogenic properties of extracts and fractions enriched in different metabolite classes. Lavado variety was the most active and the catechins and theobromine were the chemical components of cocoa hindering Aβ peptide on-pathway aggregation and toxicity in a human neuroblastoma SH-SY5Y cell line.New Antiproliferative Triflavanone from

Sameh S Elhady, Reda F A Abdelhameed, Mayada M El-Ayouty, Amany K Ibrahim, Eman S Habib, Mohamed S Elgawish, Hashim A Hassanean, Martin K Safo, Mohamed S Nafie, Safwat A AhmedPMID: 33572651 DOI: 10.3390/molecules26030739

Abstract

In this study isolates from, a wild plant from the Sinai Peninsula of Egypt, were identified and their selective cytotoxicity levels were evaluated. Phytochemical examination of the ethyl acetate (EtOAc) fraction of the methanolic (MeOH) extract of the plant led to the isolation of a new triflavanone compound (

), in addition to the isolation of nine previously reported compounds. These included five dicoumarinyl ethers found in

: daphnoretin methyl ether (

), rutamontine (

), neodaphnoretin (

), acetyldaphnoretin (

), and edgeworthin (

); two flavonoids: genkwanin (

) and

-tiliroside (

);

-hydroxy benzoic acid (

) and

sitosterol glucoside (

). Eight of the isolated compounds were tested for in vitro cytotoxicity against Vero and HepG2 cell lines using a sulforhodamine-B (SRB) assay. Compounds

,

and

exhibited remarkable cytotoxic activities against HepG2 cells, with IC

values of 8.6, 12.3 and 9.4 μM, respectively, yet these compounds exhibited non-toxic activities against the Vero cells. Additionally, compound

further exhibited promising cytotoxic activity against both MCF-7 and HCT-116 cells, with IC

values of 4.26 and 9.6 μM, respectively. Compound

significantly stimulated apoptotic breast cancer cell death, resulting in a 14.97-fold increase and arresting 40.57% of the cell population at the Pre-G1 stage of the cell cycle. Finally, its apoptosis-inducing activity was further validated through activation of BAX and caspase-9, and inhibition of BCL2 levels. In silico molecular docking experiments revealed a good binding mode profile of the isolates towards Ras activation/pathway mitogen-activated protein kinase (Ras/MAPK); a common molecular pathway in the development and progression of liver tumors.

Extraction of flavanones from immature Citrus unshiu pomace: process optimization and antioxidant evaluation

Dong-Shin Kim, Sang-Bin LimPMID: 33203922 DOI: 10.1038/s41598-020-76965-8

Abstract

Dietary guidelines recommend the consumption of flavonoid-rich extracts for several health benefits. Although immature Citrus unshiu pomace (ICUP) contains high levels of flavanone glycosides, many studies have concentrated on the optimization of flavonoid extraction from mature citrus peels. Therefore, we developed an optimized extraction method for hesperidin and narirutin from ICUP, and evaluated their antioxidant activities using ten different assay methods. The extraction conditions for the highest flavonoid yields based on a response surface methodology were 80.3 °C, 58.4% (ethanol concentration), 40 mL/g (solvent/feed), and 30 min, where the hesperidin and narirutin yields were 66.6% and 82.3%, respectively. The number of extractions was also optimized as two extraction steps, where the hesperidin and narirutin yields were 92.1% and 97.2%, respectively. Ethanol was more effective than methanol and acetone. The ethanol extract showed high scavenging activities against reactive oxygen species but relatively low scavenging activities for nitrogen radicals and reactive nitrogen species. The antioxidant activities showed a higher correlation with hesperidin content than narirutin content in the extracts. This study confirms the potential of an optimized method for producing antioxidant-rich extracts for the functional food and nutraceutical industries.Changes in Skin Flavanol Composition as a Response to Ozone-Induced Stress during Postharvest Dehydration of Red Wine Grapes with Different Phenolic Profiles

Susana Río Segade, Ana Belén Bautista-Ortín, Maria Alessandra Paissoni, Simone Giacosa, Vincenzo Gerbi, Luca Rolle, Encarna Gómez-PlazaPMID: 32975414 DOI: 10.1021/acs.jafc.0c04081

Abstract

In this study, the combined effect of partial postharvest dehydration and long-term ozone treatment was evaluated at 10 and 20% weight loss as a strategy to induce compositional changes in grape skin flavanols. Two separate trials were carried out in thermohygrometric-controlled chambers at 20 °C and 70% relative humidity. The first trial was conducted under an ozone-enriched atmosphere at 30 μL/L, whereas the second trial was performed under an air atmosphere as a control. Two red wine grape varieties were studied, Barbera and Nebbiolo (L.), for their different phenolic composition. Berry skin flavanol composition was determined by high-performance liquid chromatography after phloroglucinolysis and size-exclusion chromatography. The results showed that dehydration and ozone effects were variety-dependent. In Barbera skins, being characterized by lower proanthocyanidin contents, the two effects were significant and their combination showed interesting advantages related to lower proanthocyanidin loss as well as higher prodelphinidin and lower galloylation percentages. In Nebbiolo, skin flavanol composition was barely affected.

Nineteen New Flavanol-Fatty Alcohol Hybrids with α-Glucosidase and PTP1B Dual Inhibition: One Unusual Type of Antidiabetic Constituent from

Xiao-Feng He, Ji-Jun Chen, Tian-Ze Li, Xu-Ke Zhang, Yuan-Qiang Guo, Xue-Mei Zhang, Jing Hu, Chang-An GengPMID: 32965110 DOI: 10.1021/acs.jafc.0c04615

Abstract

The dried fruits ofwere first revealed to have hypoglycemic effects on db/db mice at a concentration of 200 mg/kg. In order to clarify the antidiabetic constituents, 19 new flavanol-fatty alcohol hybrids, tsaokoflavanols A-S (

), were isolated and determined by extensive spectroscopic data and ECD calculations. Most of the compounds showed α-glucosidase and PTP1B dual inhibition, among which

,

,

,

, and

exhibited obvious activity against α-glucosidase with IC

values of 5.2-9.0 μM, 20-35 times stronger than that of acarbose (IC

, 180.0 μM); meanwhile,

,

-

, and

were PTP1B/TCPTP-selective inhibitors with IC

values of 56.4-80.4 μM, 2-4 times stronger than that of suramin sodium (IC

, 200.5 μM). Enzyme kinetics study indicated that compounds

,

,

, and

were α-glucosidase and PTP1B mixed-type inhibitors with

values of 13.0, 11.7, 2.9, and 5.3 μM and 142.3, 88.9, 39.2, and 40.8 μM, respectively. Docking simulations proved the importance of hemiacetal hydroxy, the orientation of 3,4-dihydroxyphenyl, and the length of alkyl in binding with α-glucosidase and PTP1B.

Davidones F and G, Two Novel Flavonoids from

Ping Song, Xuecui Li, Tongxi Zhou, Yu Peng, Ho-Young Choi, Yuanren Ma, Xinzhou YangPMID: 34299455 DOI: 10.3390/molecules26144182

Abstract

An unprecedented novel flavanone davidone F () with a seven-membered ring side chain, and a novel flavanonol davidone G (

), along with 11 known flavonoids, were isolated from the ethyl acetate fraction of

(Franch.) Skeels. Their planar structures were established by UV, IR, HRESIMS, 1D and 2D NMR data. The relative configurations of

and

were determined by calculation of NMR chemical shift values, the absolute configuration of

and

were assigned by comparing their experimental and calculated electronic circular dichroism (ECD) spectra. Moreover, compounds

-

were screened for the translocation activity of glucose transporter 4 (GLUT-4), and the fluorescence intensity was increased to the range of 1.56 and 2.79 folds. Compounds

and

showed moderate GLUT-4 translocation activity with 1.64 and 1.79 folds enhancement, respectively, at a concentration of 20 μg/mL.

The Callus of

Monika Dymarska, Tomasz Janeczko, Edyta Kostrzewa-SusłowPMID: 33297500 DOI: 10.3390/molecules25235767

Abstract

In vitro plant cultures are gaining in industrial importance, especially as biocatalysts and as sources of secondary metabolites used in pharmacy. The idea that guided us in our research was to evaluate the biocatalytic potential of newly obtained callus tissue towards flavonoid compounds. In this publication, we describe new ways of using callus cultures in the biotransformations. In the first method, the callus cultures grown on a solid medium are transferred to the water, the reaction medium into which the substrate is introduced. In the second method, biotransformation is carried out on a solid medium by growing callus cultures. In the course of the research, we have shown that the callus obtained fromand

is capable of converting flavanone, 5-methoxyflavanone and 6-methoxyflavanone into the corresponding flavones.

Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes

Tsutomu Shimada, Haruna Nagayoshi, Norie Murayama, Shigeo Takenaka, Jun Katahira, Vitchan Kim, Donghak Kim, Masayuki Komori, Hiroshi Yamazaki, F Peter GuengerichPMID: 33047997 DOI: 10.1080/00498254.2020.1836433

Abstract

2'-Hydroxyflavanone (2'OHFva), 3'OHFva, 4'OHFva, and 6OHFva, the major oxidative products of flavanone by human cytochrome P450 (P450, CYP) enzymes, were studied in regard to further oxidation by human CYP1A1, 1A2, 1B1.1, 1B1.3, and 2A6. The products formed were analyzed with LC-MS/MS and characterized by their positive ion fragmentations on mass spectrometry. Several di-hydroxylated flavanone (diOHFva) and di-hydroxylated flavone (diOHFvo) products, detected by analyzing parent ions at257 and 255, respectively, were found following incubation of these four hydroxylated flavanones with P450s. The

257 products were produced at higher levels than the latter with four substrates examined. The structures of the

257 products were characterized by LC-MS/MS product ion spectra, and the results suggest that 3'OHFva and 4'OHFva are further oxidized mainly at B-ring by P450s while 6OHFva oxidation was at A-ring. Different diOHFvo products (

255) were also characterized by LC-MS/MS, and the results suggested that most of these diOHFvo products were formed through oxidation or desaturation of the diOHFva products (

257) by P450s. Only when 4'OHFva (

241) was used as a substrate, formation of 4'OHFvo (

239) was detected, indicating that diOHFvo might also be formed through oxidation of 4'OHFvo by P450s. Finally, our results indicated that CYP1 family enzymes were more active than CYP2A6 in catalyzing the oxidation of these four hydroxylated flavanones, and these findings were supported by molecular docking studies of these chemicals with active sites of P450 enzymes.

Cajuputones A-C, β-Triketone Flavanone Hybrids from the Branches and Leaves of Melaleuca cajuputi

Wen-Jun Xu, Xin Xie, Lin Wu, Xiao-Meng Tian, Cheng-Cheng Wang, Ling-Yi Kong, Jun LuoPMID: 33026163 DOI: 10.1002/cbdv.202000706